molecular formula C30H60O2 B143495 Hexadecyl tetradecanoate CAS No. 2599-01-1

Hexadecyl tetradecanoate

Cat. No.: B143495
CAS No.: 2599-01-1
M. Wt: 452.8 g/mol
InChI Key: QAKXLTNAJLFSQC-UHFFFAOYSA-N
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Description

Palmityl Myristate is a wax ester of myristic acid used in cosmetics as skin conditioning agents.

Scientific Research Applications

1. Thermal Decomposition in Sediments

Hexadecyl tetradecanoate undergoes thermal decomposition in sediments, similar to alkyl esters in coal matrices. This process has been studied for its kinetics and mechanism, providing insights into sedimentary geochemistry under geological conditions (Alexander, Kralert, & Kagi, 1992).

2. Stem Cell Imaging

In medical research, this compound derivatives have been used as radiotracers for positron emission tomography (PET) imaging, specifically in tracking stem cells in biological systems (Kim et al., 2015).

3. Study of Long-Chain Intermediates

The compound has been instrumental in understanding the behavior of long-chain intermediates like tridecyl radicals and cations, providing valuable information on chemical stabilization pathways (Teodorović et al., 2013).

4. Paper Sizing Mechanism

This compound has been used to understand the mechanism of alkyl ketene dimer sizing in paper production, highlighting its role in the development of sizing and the behavior of sizing agents (Roberts & Garner, 1985).

5. Pyrolysis and Chemolysis Studies

Research involving flash-heating experiments with this compound has helped discriminate between pyrolysis products and products resulting from bond breaking at elevated temperatures, enhancing the understanding of structural elucidation in macromolecules (Leeuw & Baas, 1993).

6. Pheromone Inhibition

This compound-related compounds, like tetradecyl acetate, have shown potential as inhibitors in the attraction of moths to sex lures, aiding in pest control studies (Beroza, Staten, & Bierl, 1971).

Safety and Hazards

Hexadecyl tetradecanoate has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Mechanism of Action

Hexadecyl tetradecanoate, also known as Palmityl myristate, is a chemical compound with the formula C30H60O2 . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Properties

IUPAC Name

hexadecyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-29-32-30(31)28-26-24-22-20-18-14-12-10-8-6-4-2/h3-29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKXLTNAJLFSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1062546
Record name Cetyl myristate
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Molecular Weight

452.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Cetyl myristate
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CAS No.

2599-01-1
Record name Cetyl myristate
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Record name Cetyl myristate
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Record name Tetradecanoic acid, hexadecyl ester
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Record name Cetyl myristate
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Record name Hexadecyl myristate
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Record name CETYL MYRISTATE
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Synthesis routes and methods

Procedure details

Myristic acid/palmitic acid, 200 cc. of 85% phosphoric acid and 1800 ml. of hexane were mixed, heated to reflux and then 251 grams of cetyl alcohol added in 30 min. The mixture was refluxed further for 8 hours. Then the hot mixture consisted of a muddy acid layer and a opaque solvent layer which could not be separated by decantation or filtration. The mixture was further diluted with three volumes of hexane causing the slushy hexane layer to further soften enough to be separated from aqueous layer. The hexane layer was then cooled to bring about crystallization of fatty ester. The weight of cetyl myristate isolated was 294 grams which had a melting point of 54-59° C. The conversion, based on the cetyl alcohol used, was 63.71%.
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Myristic acid palmitic acid
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251 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary sources and biological activities of Hexadecyl Tetradecanoate?

A: this compound is a naturally occurring ester found in various sources, including marine organisms and animal waxes. One notable source is spermaceti, a waxy substance found in the head cavities of sperm whales. [] This compound has demonstrated biological activity, particularly as a selective inhibitor of cathepsin B, a cysteine protease involved in various physiological and pathological processes. [] Additionally, the petroleum ether extract of the Caribbean octocoral Pseudopterogorgia acerosa, containing this compound, exhibited antimicotic activity against Candida species. []

Q2: How is this compound analyzed in complex mixtures?

A: High-temperature gas chromatography (GC) proves to be an effective technique for analyzing this compound, particularly within complex mixtures like spermaceti. This method allows for the direct analysis of the whole wax without the need for prior isolation of the alkyl ester fraction. [] Coupling GC with mass spectrometry (GC/MS) further enhances the identification and characterization of this compound and other compounds present in extracts. This approach has been successfully employed to analyze samples derived from the continuous chromatographic study of the petroleum ether extract of Pseudopterogorgia acerosa. []

Q3: How does the structure of this compound relate to its presence in spermaceti?

A: this compound (C30) belongs to a series of alkyl esters found in spermaceti, alongside other homologues such as C28 (Hexadecyl Dodecanoate), C32 (Hexadecyl Hexadecanoate), and C34 (Hexadecyl Octadecanoate). [] These esters, characterized by a long-chain fatty acid esterified to a long-chain alcohol, contribute significantly to the physical properties of spermaceti, influencing its melting point and crystallinity. The specific composition of these esters in spermaceti can vary depending on factors like the whale's diet and environment.

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